Fdnp-val-nh2

Descripción general

Descripción

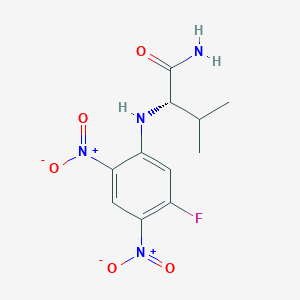

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, also known as (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, is a useful research compound. Its molecular formula is C11H13FN4O5 and its molecular weight is 300.24 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chiral Derivatization of Amino Acids

FDAA is primarily used as a chiral derivatizing agent for amino acids. Its ability to form stable derivatives allows for the effective separation and quantification of amino acids through techniques such as High-Performance Liquid Chromatography (HPLC). The derivatization enhances the detection sensitivity of underivatized amino acids, facilitating their analysis in complex biological samples .

Case Study: HPLC Analysis

In a study utilizing reversed-phase HPLC coupled with electrospray ionization mass spectrometry (RPHPLC-ESI-MS), FDAA was employed to analyze unusual amino acids. The results demonstrated that FDAA significantly improved the resolution and quantification of both D- and L-amino acids, showcasing its effectiveness in chiral analysis .

Biochemical Research

FDAA's application extends into biochemical research , where it is used to investigate the stereochemistry of amino acids present in various biological systems. Its high enantioselectivity makes it suitable for studies involving trace amounts of amino acids, which are often challenging to analyze due to their low concentrations .

Example Application: Cell Wall Composition

Research has indicated that FDAA can be utilized to analyze amino acids such as glutamate and alanine in cell wall compositions. This application is crucial for understanding structural and functional aspects of cellular components .

Pharmaceutical Development

The pharmaceutical industry benefits from FDAA's ability to assist in drug development processes where stereochemistry plays a critical role. By providing accurate stereochemical information, FDAA aids in the design and synthesis of enantiomerically pure drugs, which are essential for ensuring efficacy and safety in therapeutic applications .

Environmental Analysis

FDAA's utility is also noted in environmental chemistry, particularly in analyzing amino acid profiles from various environmental samples. This application is vital for understanding ecological interactions and nutrient cycling within ecosystems .

Actividad Biológica

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide, often referred to as FDAA (Fluoro-2,4-Dinitrophenylalanine Amide), is a compound of significant interest in biochemical research, particularly in the analysis of amino acids. This article explores its biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula : C11H13FN4O5

- Molecular Weight : 300.24 g/mol

- IUPAC Name : (2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide

- CAS Number : 95713-52-3

- Appearance : Light yellow to yellow crystalline powder

(S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide primarily acts as a derivatizing agent for chiral amino acids. The compound reacts with amino acids to form diastereomeric derivatives, which can be separated and quantified using High-Performance Liquid Chromatography (HPLC). This property is particularly useful for assessing the enantiomeric purity of synthetic amino acids, as the ratio of diastereomers reflects the original enantiomeric composition.

Applications in Research

-

Amino Acid Analysis :

- FDAA is widely used in chiral amino acid analysis due to its ability to form stable derivatives that enhance detection sensitivity and selectivity.

- Table 1: Comparison of Derivatizing Agents for Amino Acids

Agent Advantages Disadvantages (S)-FDAA High sensitivity; good separation of diastereomers Requires specific conditions for reaction Phenylisothiocyanate (PITC) Quick reaction time; widely used Less sensitive for certain amino acids 9-Fluorenylmethoxycarbonyl (FMOC) Stable derivatives; easy detection More complex derivatization process -

Pharmacological Studies :

- The compound has been investigated for potential applications in drug design and development due to its structural properties.

- Research has shown that FDAA can influence receptor binding profiles, making it a candidate for further pharmacological studies.

Case Studies

-

Chiral Resolution :

A study demonstrated the efficacy of FDAA in resolving D- and L-amino acids through HPLC. The derivatives formed exhibited distinct retention times, allowing for accurate quantification and purity assessment. -

Antitumor Activity :

Preliminary investigations into the cytotoxic effects of FDAA derivatives on cancer cell lines revealed promising results. The derivatives showed significant antiproliferative activity against glioblastoma and breast adenocarcinoma cells at low concentrations, indicating potential therapeutic applications.

Safety and Handling

FDAA is classified under the GHS hazard class as an irritant. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols during laboratory procedures.

Propiedades

IUPAC Name |

(2S)-2-(5-fluoro-2,4-dinitroanilino)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN4O5/c1-5(2)10(11(13)17)14-7-3-6(12)8(15(18)19)4-9(7)16(20)21/h3-5,10,14H,1-2H3,(H2,13,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFFRKNPAXXEBL-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563340 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132679-61-9 | |

| Record name | N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-valinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalpha -(2,4-Dinitro-5-fluorophenyl)-L-valinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: Why is (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide used in amino acid analysis?

A1: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide reacts with chiral amino acids to form diastereomeric derivatives. These derivatives possess distinct physicochemical properties, enabling separation and quantification using High-Performance Liquid Chromatography (HPLC) [, ]. This is particularly useful for determining the enantiomeric purity of synthetic amino acids, as the ratio of the diastereomers directly reflects the ratio of the original enantiomers.

Q2: What are the advantages of using (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide compared to other derivatizing agents?

A3: (S)-2-((5-Fluoro-2,4-dinitrophenyl)amino)-3-methylbutanamide offers several advantages, including high sensitivity due to its strong UV absorbance at 340 nm, allowing for the detection of picomolar quantities of amino acids []. Furthermore, this reagent exhibits good resolution for a wide range of amino acids, including challenging cases like N-methylated derivatives []. This eliminates the need for pre-treatment steps to remove interfering compounds, simplifying the analysis and making it faster compared to other methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.